2-[(Phenylmethyl)amino]ethanol hydrochloride chemical properties
2-[(Phenylmethyl)amino]ethanol hydrochloride chemical properties
[1][2]
Executive Summary
2-[(Phenylmethyl)amino]ethanol hydrochloride (also known as N-Benzylethanolamine HCl ) is a bifunctional organic building block characterized by a secondary amine and a primary alcohol moiety.[1] It serves as a critical intermediate in the synthesis of heterocycles (morpholines), pharmaceutical agents (e.g., nefopam, nicardipine analogues), and corrosion inhibitors.
This guide provides a comprehensive technical analysis of the compound's properties, synthesis, and reactivity, distinguishing between the free base (a viscous liquid) and the hydrochloride salt (a stable solid often used for purification).
Part 1: Physicochemical Profile
The compound exists primarily in two forms: the free amine and the hydrochloride salt. The salt form is preferred for storage and handling due to its enhanced stability and reduced volatility.
Identity & Nomenclature
| Property | Detail |
| IUPAC Name | 2-(Benzylamino)ethanol hydrochloride |
| Common Synonyms | N-Benzylethanolamine HCl; N-Benzyl-2-aminoethanol hydrochloride |
| CAS Number (Free Base) | 104-63-2 |
| CAS Number (HCl Salt) | 58576-72-0 |
| Molecular Formula | C |
| Molecular Weight | 187.67 g/mol (Salt) / 151.21 g/mol (Base) |
Physical Properties
| Property | Free Base (Liquid) | Hydrochloride Salt (Solid) |
| Appearance | Clear, colorless to pale yellow viscous liquid | White to off-white crystalline solid |
| Melting Point | -30 °C (lit.)[1] | Solid (MP typically >150°C for amine salts; exact value varies by polymorph) |
| Boiling Point | 153–156 °C @ 12 mmHg | Decomposes upon melting/heating |
| Solubility | Miscible with water, alcohols, acetone | Highly soluble in water, ethanol; insoluble in non-polar solvents (hexane) |
| Density | 1.065 g/mL @ 25 °C | N/A (Solid) |
| pKa | ~9.5 (Amine protonation) | N/A |
Part 2: Synthesis & Manufacturing Protocols
Two primary routes are employed for synthesis: direct alkylation and reductive amination.[1][2] Reductive amination is generally preferred for higher purity to avoid over-alkylation (formation of tertiary amines).[1]
Route A: Reductive Amination (Preferred)
This method couples benzaldehyde with ethanolamine followed by reduction, preventing the formation of di-benzylated byproducts.
Mechanism:
-
Condensation of benzaldehyde and ethanolamine to form an imine (Schiff base).[1]
-
Reduction of the imine using H
/Pd-C or NaBH .[1]
Protocol:
-
Imine Formation: Charge a reactor with Methanol (10 vol) and Ethanolamine (1.0 equiv).
-
Addition: Add Benzaldehyde (1.0 equiv) dropwise at 0–5 °C. Stir for 2 hours.
-
Reduction:
-
Catalytic Method: Add 5% Pd/C (5 wt% loading). Pressurize with H
(3–5 bar) and stir at 25–40 °C until uptake ceases. -
Hydride Method: Add NaBH
(0.6 equiv) portion-wise at 0 °C.[1]
-
-
Workup: Filter catalyst (or quench borohydride). Concentrate solvent.[1][3]
-
Salt Formation: Dissolve the crude oil in dry Ethanol/Diethyl Ether. Bubble anhydrous HCl gas or add concentrated HCl/Dioxane solution.[1] Filter the resulting white precipitate (HCl salt).[1]
Route B: Direct Alkylation (Nucleophilic Substitution)
Reaction of benzyl chloride with excess ethanolamine.[1] Requires a large excess of amine to minimize bis-alkylation.[1]
Protocol:
-
Setup: Mix Ethanolamine (3.0–4.0 equiv) in Toluene or neat.
-
Reaction: Heat to 60–70 °C. Add Benzyl Chloride (1.0 equiv) dropwise over 2 hours.
-
Completion: Stir at 90 °C for 3 hours.
-
Purification: The mixture will contain the product and ethanolamine hydrochloride.[1] Basify with NaOH, extract into organic solvent (DCM), and distill to isolate the free base. Convert to HCl salt as above for final purification.
Visualization of Synthesis Pathways
Caption: Comparison of Reductive Amination (green path) vs. Direct Alkylation (yellow path) for synthesis.
Part 3: Chemical Reactivity & Derivatization[13]
The molecule is bifunctional, possessing a nucleophilic secondary amine and a primary alcohol. This duality allows for selective derivatization.[1]
Cyclization to Morpholines
The most distinct reaction of this scaffold is the ability to cyclize into morpholine derivatives, which are pharmacophores in many neurological drugs.
-
Reaction: Treatment with chloroacetyl chloride or bromoacetate esters followed by strong base (NaH or KOtBu) induces cyclization to 4-benzylmorpholin-3-one .[1]
N-Alkylation (Tertiary Amine Synthesis)
The secondary amine is more nucleophilic than the alcohol.[1]
-
Reaction: Reaction with alkyl halides (R-X) or reductive amination with a second aldehyde yields tertiary amines.[1]
-
Application: Synthesis of Nicardipine intermediates involves N-methylation of this scaffold.[1]
O-Esterification
Selective reaction at the alcohol requires protection of the amine or control of pH (amine protonation).[1]
-
Reaction: Reacting the HCl salt directly with acid chlorides can favor O-acylation if the amine remains protonated, though typically N-acylation competes if the free base is used.[1]
Reactivity Logic Flow
Caption: Primary divergent synthesis pathways from the N-benzylethanolamine scaffold.
Part 4: Analytical Characterization
Validating the identity of the HCl salt requires specific spectroscopic markers.
Nuclear Magnetic Resonance (NMR)[1][13][14][15][16]
-
H NMR (D
O or DMSO-d ):-
Aromatic Ring: Multiplet at
7.3–7.5 ppm (5H).[1] -
Benzylic CH
: Singlet (or broad doublet if coupled to NH ) at 4.1–4.2 ppm.[1] Note: This is downfield from the free base (~3.8 ppm) due to the cationic nitrogen. -
Ethylene Backbone: Two triplets (or multiplets) at
3.1 ppm (N-CH ) and 3.7 ppm (O-CH ).[1]
-
- C NMR:
Infrared Spectroscopy (IR)[1][16]
-
Ammonium Salt: Broad, strong band at 2400–3000 cm
(N-H stretching of R NH ).[1] -
Alcohol: Broad band at 3200–3400 cm
(O-H stretch).[1] -
Fingerprint: C-N stretch around 1050–1150 cm
.[1]
Part 5: Handling & Safety
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves; wash thoroughly after handling.[1] |
| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles; ensure eye wash station is nearby.[1] |
| Storage | Hygroscopic (HCl salt) | Store in a desiccator or tightly sealed container under inert gas.[1] |
Self-Validating Safety Protocol: Before scaling up synthesis, perform a titration test on the crude amine. Dissolve a small aliquot in water and check pH; it should be basic (~10-11).[1] Upon adding HCl for salt formation, monitor the exotherm. If the temperature spikes >10°C instantly, dilute the acid further to prevent thermal decomposition.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3017118, 2-[(Phenylmethyl)amino]ethanol hydrochloride. Retrieved from [Link][1]
-
NIST Mass Spectrometry Data Center. Ethanol, 2-[(phenylmethyl)amino]- Mass Spectrum. Retrieved from [Link][1]
